3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a methoxy group at position 3, a methyl group at position 4, and a pinacol boronate ester at position 4. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls and complex organic molecules . This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in forming carbon-carbon bonds.
Properties
Molecular Formula |
C13H20BNO3 |
|---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
3-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO3/c1-9-10(7-15-8-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
InChI Key |
IOXNXAMNLDPENR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Based on the search results, the compound "3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" (CAS: 2246810-37-5) is a chemical compound with potential applications in scientific research, particularly in the development of antimalarial drugs .
Chemical Properties and Identifiers
- Name : this compound
- CAS Number : 2246810-37-5
- Molecular Formula : C13H20BNO3
- Molecular Weight : 249.12
- Purity : typically around 95%
- MDL : MFCD18719935
- IUPAC Name : this compound
- SMILES : CC1(C)C(C)(C)OB(C2=CN=CC(OC)=C2C)O1
Scientific Research Applications
The primary application of this compound appears to be as a building block in the synthesis of more complex molecules with potential pharmaceutical applications . One specific area highlighted in the search results is the development of antimalarial drugs .
Case Study: Development of PfCLK3 Inhibitors
- A study focused on developing potent PfCLK3 inhibitors based on the compound TCMDC-135051, identified "this compound" as a key intermediate in the synthesis of analogues .
- PfCLK3 is a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood-stage Plasmodium falciparum .
- The study validated PfCLK3 as a drug target in malaria, offering prophylactic, transmission-blocking, and curative potential .
- TCMDC-135051, a compound with nanomolar activity against PfCLK3 in vitro kinase assays and submicromolar parasiticidal activity in asexual blood-stage P. falciparum parasites, was synthesized using this compound .
- Key structural features include a core 7-azaindole .
- The compound and its analogues were assessed in a time-resolved fluorescence energy transfer assay against the full-length recombinant protein kinase PfCLK3, and in asexual 3D7 strains of P. falciparum parasites .
- The research demonstrated that TCMDC-135051 showed equivalent activity against parasites that carried genetic markers of resistance and those that showed actual resistance to a frontline antimalarial .
- This suggests that the parent molecule and its analogues could be active against naturally circulating malaria parasites harboring mutations that promote resistance to current antimalarial drugs .
Additional Boron Compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boron center in the compound can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of biological molecules, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data for Selected Pyridine Boronate Esters
Reactivity and Electronic Effects
- Electron-Donating vs. In contrast, chloro (e.g., 5-chloro-2,3-dimethoxy-4-boronate pyridine ) or fluoro substituents (e.g., 3-fluoro-4-methyl analog ) introduce electron-withdrawing effects, enhancing electrophilicity and reaction rates in Suzuki couplings.
- Steric Effects : Bulky substituents like isopropoxy (position 2 in ) or 2-methylpropoxy (position 2 in ) hinder access to the boronate group, reducing reactivity but improving selectivity in coupling reactions.
Biological Activity
3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2246810-37-5) is a compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 249.12 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a dioxaborolane moiety, which is significant for its biological interactions.
Biological Activity
1. Enzymatic Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against various enzymes. For instance:
- DYRK1A Inhibition : This compound has been identified as a potential inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways related to neurodevelopment and cancer progression .
2. Antioxidant and Anti-inflammatory Properties
The compound has demonstrated antioxidant properties through various assays. For example:
- ORAC Assays : Compounds derived from similar structures have shown significant antioxidant activity, which suggests that this compound may also possess these properties .
3. Cytotoxicity Against Cancer Cells
Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | <0.229 | Induction of apoptosis |
| A549 (Lung) | 0.126 | Caspase activation |
These findings suggest that the compound could be further explored for its anticancer potential .
Case Studies
Case Study 1: DYRK1A Inhibition
In a study focused on developing non-toxic DYRK1A inhibitors using AI-driven methods, compounds structurally related to this compound were synthesized and tested. The results showed promising nanomolar-level inhibitory activity against DYRK1A along with robust anti-inflammatory effects in microglial cells .
Case Study 2: Antioxidant Activity
In another study assessing the antioxidant capabilities of pyridine derivatives, compounds similar to this one were evaluated using ORAC assays and exhibited significant protective effects against oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
